molecular formula C16H18N2O2 B2783506 N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide CAS No. 2035018-10-9

N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide

Cat. No. B2783506
CAS RN: 2035018-10-9
M. Wt: 270.332
InChI Key: CEZQXQPNCYYXKK-MDZDMXLPSA-N
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Description

“N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide” is a chemical compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is attached to a propyl group (a three-carbon chain), which is further connected to a cinnamamide group. Cinnamamide is a compound containing a cinnamoyl group, which consists of a benzene ring attached to an amide group .


Synthesis Analysis

The synthesis of similar compounds usually involves the reaction of the corresponding amine (in this case, 3-(3-methylisoxazol-5-yl)propylamine) with cinnamoyl chloride . The reaction is typically carried out in the presence of a base and a suitable solvent .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the typical features of isoxazoles, amides, and aromatic rings. The isoxazole ring is likely to be planar due to the sp2 hybridization of its atoms. The amide group can participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine . The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of an amide group could result in the formation of intermolecular hydrogen bonds, which could affect the compound’s solubility and melting point .

Scientific Research Applications

Future Directions

Isoxazole derivatives are an active area of research in medicinal chemistry, and new compounds are continually being synthesized and tested for biological activity . This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new drugs.

properties

IUPAC Name

(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZQXQPNCYYXKK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide

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